Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose
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Overview
Description
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₄O₆ and its molecular weight is 550.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
Compounds such as Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose are crucial in the synthesis of complex molecules. For instance, they have been utilized in the synthesis of antibiotics like 1,5-dideoxy-1,5-imino-D-mannitol, demonstrating their importance in developing therapeutic agents (Broxterman et al., 1988). These compounds' ability to undergo various chemical reactions makes them valuable tools in medicinal chemistry for creating bioactive molecules with potential health benefits.
Development of Glycopeptide Libraries
The derivatives of this compound have been used as building blocks for glycopeptide libraries. This application highlights their versatility in synthesizing chiral O-(Z-alpha-aminoacyl) sugars, which are important for creating diverse glycopeptide structures for biological research and potential therapeutic applications (Katritzky et al., 2007).
Oligonucleotide Synthesis
A novel application in the synthesis of oligonucleotides involves attaching benzyl 5,6-ditrifluoroacetamido-5,6-dideoxy-2-O-(4,4′-dimethoxytrityl)-α-D-mannofuranose to a controlled pore glass, generating a new universal solid support. This advancement facilitates the preparation of various oligonucleotides, including those with unusual baselabile nucleosides, demonstrating the compound's utility in genetic engineering and research (Azhayev, 1999).
Mechanism of Action
Target of Action
It is known to be a versatile compound widely used in biomedicine .
Mode of Action
It is known to act as a key intermediate in the synthesis of various drugs targeting diseases such as cancer, diabetes, and viral infections .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, and ethyl acetate .
Properties
IUPAC Name |
1-[(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31?,32-,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFSXRAQVHMPKF-FEHQCYDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H](C2O1)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676220 |
Source
|
Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91364-12-4 |
Source
|
Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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